Cas no 960305-70-8 (methyl 2-(3-bromo-5-chlorophenyl)acetate)

Methyl 2-(3-bromo-5-chlorophenyl)acetate is a versatile organic compound featuring a brominated and chlorinated phenyl ring attached to a methyl acetate group. Its unique structure allows for selective substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound exhibits high purity and stability, ensuring reliable performance in chemical reactions.
methyl 2-(3-bromo-5-chlorophenyl)acetate structure
960305-70-8 structure
Product Name:methyl 2-(3-bromo-5-chlorophenyl)acetate
CAS No:960305-70-8
MF:C9H8BrClO2
MW:263.515621185303
MDL:MFCD18398724
CID:2149881
PubChem ID:58149292
Update Time:2025-11-01

methyl 2-(3-bromo-5-chlorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-5-chloro-phenyl)-acetic acid methyl ester
    • Benzeneacetic acid, 3-bromo-5-chloro-, methyl ester
    • methyl 2-(3-bromo-5-chlorophenyl)acetate
    • MDL: MFCD18398724
    • Inchi: 1S/C9H8BrClO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
    • InChI Key: LKGQGTOTWJCQFN-UHFFFAOYSA-N
    • SMILES: C1(CC(OC)=O)=CC(Cl)=CC(Br)=C1

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Additional information on methyl 2-(3-bromo-5-chlorophenyl)acetate

Methyl 2-(3-bromo-5-chlorophenyl)acetate (CAS No. 960305-70-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-(3-bromo-5-chlorophenyl)acetate, identified by its CAS number 960305-70-8, is a significant compound in the realm of pharmaceutical chemistry. This ester derivative of phenylacetic acid features a unique aromatic ring substituted with both bromine and chlorine atoms at the 3rd and 5th positions, respectively. Such structural characteristics make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound's molecular structure, characterized by a bromo and chloro substituted benzene ring, contributes to its reactivity and utility in organic synthesis. The presence of these halogen atoms enhances its participation in nucleophilic aromatic substitution reactions, making it a preferred building block for medicinal chemists. In recent years, the demand for such halogenated aromatic compounds has surged due to their role in developing novel therapeutic agents.

Recent advancements in drug discovery have highlighted the importance of methyl 2-(3-bromo-5-chlorophenyl)acetate in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its application in creating kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's ability to serve as a precursor for biaryl structures has been particularly noteworthy, as biaryl motifs are frequently found in bioactive molecules.

In the context of modern pharmaceutical research, the use of methyl 2-(3-bromo-5-chlorophenyl)acetate has been explored in the development of antiviral agents. Researchers have leveraged its structural features to design molecules that can interfere with viral replication mechanisms. The bromo and chloro substituents facilitate further functionalization, allowing chemists to tailor the compound for specific biological targets. This adaptability has made it a cornerstone in synthetic organic chemistry.

The compound's role extends beyond inhibitor design; it has also been utilized in the synthesis of ligands for receptor binding studies. By modifying its structure, scientists can generate derivatives that exhibit high affinity for particular protein targets. Such derivatives are invaluable for understanding receptor-ligand interactions at a molecular level, which is essential for rational drug design.

From a synthetic chemistry perspective, methyl 2-(3-bromo-5-chlorophenyl)acetate offers a versatile platform for constructing complex molecules. Its reactivity allows for sequential functionalization, enabling the creation of polyhalogenated aromatic systems. These systems are increasingly relevant in pharmaceuticals due to their ability to modulate biological pathways effectively.

The compound's industrial significance is underscored by its incorporation into large-scale synthetic protocols. Pharmaceutical companies often rely on such intermediates to streamline production processes, ensuring high yields and purity standards. The efficiency with which methyl 2-(3-bromo-5-chlorophenyl)acetate can be integrated into multi-step syntheses makes it an indispensable tool in modern drug development.

Environmental considerations also play a role in the utilization of this compound. Efforts have been made to optimize synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles have been applied to develop more sustainable methods for producing methyl 2-(3-bromo-5-chlorophenyl)acetate, aligning with global initiatives to promote eco-friendly chemical practices.

Future research directions may explore novel applications of methyl 2-(3-bromo-5-chlorophenyl)acetate in areas such as materials science and agrochemicals. Its structural versatility suggests potential uses beyond pharmaceuticals, offering new avenues for innovation. As synthetic methodologies continue to evolve, this compound is likely to remain at the forefront of chemical research.

In conclusion, methyl 2-(3-bromo-5-chlorophenyl)acetate (CAS No. 960305-70-8) is a multifaceted compound with broad applications in pharmaceutical synthesis. Its unique structural features and reactivity make it an essential intermediate for developing innovative therapeutic agents. As research progresses, its significance is expected to grow, further solidifying its role as a cornerstone in modern chemical biology and drug discovery.

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